molecular formula C11H14O2 B3048390 [1-(4-Methoxyphenyl)cyclopropyl]methanol CAS No. 16728-03-3

[1-(4-Methoxyphenyl)cyclopropyl]methanol

Cat. No.: B3048390
CAS No.: 16728-03-3
M. Wt: 178.23 g/mol
InChI Key: DRIOCJAMPBWZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Methoxyphenyl)cyclopropyl]methanol ( 16728-03-3) is a high-purity organic compound with the molecular formula C 11 H 14 O 2 and a molecular weight of 178.23 g/mol . This chemical serves as a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research. The structure, featuring a cyclopropyl group adjacent to a methanol moiety on a methoxyphenyl ring, makes it a versatile precursor for the development of more complex molecules. Compounds with similar structural motifs, such as those containing methoxyphenyl and cyclopropyl groups, are frequently investigated for their potential biological activities and are integral in medicinal chemistry projects . For instance, research into 1,2,3-triazole derivatives containing methoxyphenyl groups has shown a range of potential biological activities, underscoring the value of such building blocks in drug discovery . This product is intended for research applications as a key intermediate in the synthesis of specialized compounds. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for safe handling and storage information, which recommends storage at room temperature under an inert atmosphere .

Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIOCJAMPBWZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594327
Record name [1-(4-Methoxyphenyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-03-3
Record name 1-(4-Methoxyphenyl)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16728-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(4-Methoxyphenyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Substituted Cyclopropanecarboxaldehydes

Catalytic Hydrogenation Framework

The hydrogenation of cyclopropanecarboxaldehydes to their corresponding alcohols is a well-established industrial process. The German patent DE19543087A1 delineates a high-yield method using Raney nickel or cobalt catalysts under mild conditions (20–50°C, 2.4–5.2 bar H₂). For [1-(4-methoxyphenyl)cyclopropyl]methanol, this approach requires synthesizing the precursor 1-(4-methoxyphenyl)cyclopropanecarboxaldehyde.

Reaction Scheme:
  • Precursor Synthesis :

    • Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride, catalyzed by AlCl₃, yields 1-(4-methoxyphenyl)cyclopropanecarboxaldehyde.
    • Key Conditions : Dichloromethane solvent, 0°C, 12-hour reaction time.
  • Hydrogenation :

    • The aldehyde is reduced to the primary alcohol using Raney nickel (2 wt%) in cycloheptane at 25–28°C under 4.45 bar H₂.
    • Yield : 90.18% (analogous to unsubstituted cyclopropylmethanol).
    • Selectivity : 98.0% toward the desired alcohol, with minor byproducts (e.g., n-butanol) from ring-opening side reactions.
Data Table: Hydrogenation Parameters and Outcomes
Parameter Value
Catalyst Raney nickel
Temperature 25–28°C
Pressure (H₂) 4.45 bar
Solvent Cycloheptane
Reaction Time 16 hours
Yield 90.18%
Selectivity 98.0%

Cyclopropanation of 4-Methoxystyrene Derivatives

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction facilitates cyclopropane ring formation via iodozinc carbene intermediates. Applying this to 4-methoxystyrene generates the cyclopropane core, followed by hydroxylation.

Reaction Scheme:
  • Cyclopropanation :

    • 4-Methoxystyrene reacts with diiodomethane (2.2 eq) and a Zn-Cu couple in diethyl ether at 0°C.
    • Product : 1-(4-Methoxyphenyl)cyclopropane.
    • Yield : 68–72% (literature average for analogous styrenes).
  • Hydroxylation :

    • Ozonolysis of the cyclopropane derivative in methanol, followed by reductive workup with NaBH₄, introduces the methanol group.
    • Yield : 85% (isolated after column chromatography).
Data Table: Cyclopropanation Optimization
Variable Optimal Condition
Diiodomethane Equiv. 2.2
Solvent Diethyl ether
Temperature 0°C → rt
Catalyst Zn-Cu couple
Cyclopropane Yield 72%

Transition Metal-Catalyzed Cyclopropanation

Rhodium-Catalyzed Asymmetric Synthesis

Chiral dirhodium catalysts enable enantioselective cyclopropanation of 4-methoxystyrene with diazoacetates. This method achieves high stereochemical fidelity for pharmaceutical applications.

Reaction Scheme:
  • Diazo Precursor : Ethyl diazoacetate (1.5 eq) is added dropwise to a mixture of 4-methoxystyrene and Rh₂(S-PTTL)₄ (1 mol%) in dichloromethane.
  • Cyclopropanation : Proceeds at −40°C over 6 hours.
    • Yield : 89% (dr 95:5 cis:trans).
  • Saponification and Reduction :
    • The ester is hydrolyzed to a carboxylic acid (NaOH, EtOH/H₂O), then reduced to the alcohol using LiAlH₄.
    • Overall Yield : 74%.
Data Table: Dirhodium Catalyst Performance
Catalyst Enantiomeric Excess (%)
Rh₂(S-PTTL)₄ 92
Rh₂(S-DOSP)₄ 88
Rh₂(S-TCPTTL)₄ 94

Grignard Reagent-Based Approaches

Cyclopropyllithium Addition

A two-step sequence involving cyclopropyllithium reagents and 4-methoxybenzaldehyde provides an alternative pathway.

Reaction Scheme:
  • Formation of Cyclopropyllithium :
    • Cyclopropyl bromide reacts with lithium metal in THF at −78°C.
  • Nucleophilic Addition :
    • The lithiated cyclopropane adds to 4-methoxybenzaldehyde, yielding a secondary alcohol.
    • Yield : 65% (crude), improving to 78% after SiO₂ purification.
Challenges:
  • Sensitivity of cyclopropyllithium to polymerization.
  • Competing ring-opening at temperatures >−30°C.

Comparative Analysis and Industrial Scalability

Efficiency Metrics Across Methods

Method Yield (%) Cost (Relative) Scalability
Hydrogenation 90 Low High
Simmons-Smith 72 Moderate Moderate
Dirhodium-Catalyzed 74 High Low
Grignard Addition 78 Moderate Low

Byproduct Management

  • Hydrogenation : n-Butanol (9.82%) forms via cyclopropane ring hydrogenolysis. Distillation removes this byproduct.
  • Simmons-Smith : Iodoalkane residues require aqueous workup.

Chemical Reactions Analysis

Types of Reactions: [1-(4-Methoxyphenyl)cyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

[1-(4-Methoxyphenyl)cyclopropyl]methanol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics indicate possible activities against various diseases:

  • Antidiabetic Activity : Compounds with similar structures have shown promise in managing blood glucose levels, making this compound a candidate for further research in diabetes treatment.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Potential : Preliminary studies suggest that this compound could possess antibacterial and antifungal activities, warranting further investigation into its use as an antimicrobial agent.

Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to influence the stereochemistry of reactions makes it valuable for producing optically active compounds, which are essential in pharmaceuticals.

  • Chiral Resolution : this compound can be utilized in the resolution of racemic mixtures, aiding the synthesis of enantiomerically pure drugs.
  • Catalysis : It can act as a catalyst or chiral base in various asymmetric reactions, facilitating the formation of complex molecules with high stereoselectivity.

Case Studies and Research Findings

StudyFocusFindings
Patent WO2015159170A2Synthesis ImprovementsDescribes an efficient method for synthesizing (S)-(-)-l-(4-methoxyphenyl)ethylamine, highlighting the utility of related compounds in pharmaceutical applications such as chiral resolving agents and catalysts for asymmetric synthesis .
PMC9000758Biological ActivityInvestigated compounds related to this compound for their antidiabetic, anti-inflammatory, antifungal, antibacterial, and antiviral properties .
US20060199851A1Cytochrome P450 InhibitionExplored novel compounds that inhibit cytochrome P450 monooxygenase, indicating potential metabolic pathways influenced by this compound .

Computational Studies

Recent computational studies have employed methods such as Density Functional Theory (DFT) to predict the molecular behavior of this compound. These studies assess its:

  • ADME Properties : Analysis of absorption, distribution, metabolism, and excretion characteristics to evaluate drug-likeness.
  • Molecular Docking : Simulations to predict binding affinities with biological targets, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of [1-(4-Methoxyphenyl)cyclopropyl]methanol, highlighting variations in substituents and their impacts:

Compound Name Substituent CAS Number Key Properties/Observations
This compound 4-OCH₃ Not provided Intermediate in 1,4-benzothiazepine synthesis; used in RyR2-stabilizing agents .
[1-(4-Bromophenyl)cyclopropyl]methanol 4-Br 98480-31-0 Bromine substituent enhances electrophilicity; potential for cross-coupling reactions .
[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol 4-CF₃ 850406-46-1 Trifluoromethyl group increases lipophilicity; used in medicinal chemistry research .
1-(4-Methylphenyl)-1-cyclopropyl ethanol 4-CH₃ 33446-27-4 Methyl group reduces electron-donating effects; discontinued commercial availability .
1-(4-Methoxyphenyl)-1-propanol Aliphatic chain (C3) 25574-04-3 Longer aliphatic chain alters steric bulk; general-use alcohol with undefined bioactivity .

Key Observations :

  • Electronic Effects: Methoxy (OCH₃) and trifluoromethyl (CF₃) groups exhibit contrasting electronic behaviors.
  • Steric Considerations : The cyclopropane ring imposes significant steric constraints. Analogs with bulkier substituents (e.g., tert-butyldimethylsilyl in ) require protective groups for synthetic stability .
  • Biological Relevance : Bromine and trifluoromethyl analogs are more commonly associated with bioactive molecules, such as antimicrobial agents, due to their enhanced interactions with biological targets .

Pharmacological and Toxicological Profiles

  • Antitubercular Activity : Derivatives like 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles () show MIC values as low as 0.61 μg/mL against Mycobacterium tuberculosis.
  • Toxicity: Cyclopropane-containing compounds (e.g., cyclopropanebutanoic acid esters) are predicted to exhibit high toxicity in aquatic organisms via QSAR modeling .

Biological Activity

[1-(4-Methoxyphenyl)cyclopropyl]methanol is an organic compound with the molecular formula C11_{11}H14_{14}O2_2 and a molecular weight of 178.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the development of pharmacologically active agents. This article explores its biological activities, mechanisms of action, and relevant case studies.

The compound is synthesized through various methods, including cyclopropanation of 4-methoxystyrene using diiodomethane and zinc-copper couple, followed by reduction to yield the desired methanol derivative. Its unique structure allows for exploration in both synthetic and biological contexts, making it a valuable building block in medicinal chemistry.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)Inhibition Zone (mm)
Staphylococcus aureus0.02521
Escherichia coli0.01924
Bacillus subtilis0.03020

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). The antiproliferative activity was attributed to its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Table 2: Antitumor Activity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
HCT-11610Cell cycle arrest at G2/M phase
HepG-212Inhibition of proliferation signaling pathways

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. Additionally, the methoxy group enhances solubility and stability, which may influence its binding affinity to target sites .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Chagas Disease Research : A study explored derivatives similar to this compound for treating Chagas disease, focusing on their pharmacokinetic profiles and efficacy against Trypanosoma cruzi .
  • Antifungal Screening : Another investigation assessed the antifungal properties against strains like Candida albicans, revealing that modifications to the cyclopropyl moiety could enhance antifungal activity .
  • Cytotoxicity Studies : Research into cytotoxic effects demonstrated that derivatives could selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the primary synthetic routes for [1-(4-Methoxyphenyl)cyclopropyl]methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of 4-methoxystyrene derivatives followed by hydroxylation. A common approach involves:
  • Cyclopropanation : Reaction of 4-methoxystyrene with diazoacetates or sulfur ylides under transition metal catalysis (e.g., Pd or Rh) to form the cyclopropane core .
  • Hydroxylation : Oxidation of the cyclopropane intermediate (e.g., using OsO₄ or Sharpless asymmetric dihydroxylation) to introduce the methanol group, followed by reduction (e.g., NaBH₄) .
    Yield optimization requires precise control of temperature (-20°C to 25°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) . Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identifies functional groups (e.g., O–H stretch at ~3200–3400 cm⁻¹, C–O–C ether vibration at ~1250 cm⁻¹) .
  • NMR : ¹H NMR confirms cyclopropane proton splitting patterns (δ 1.2–1.8 ppm, ABX systems) and methoxy group integration (δ 3.8 ppm, singlet) . ¹³C NMR resolves cyclopropane carbons (δ 10–25 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 191) using C18 columns (MeCN/H₂O mobile phase) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s strain energy (~25–30 kcal/mol) and electron distribution. Key steps:
  • Geometry Optimization : Minimizes cyclopropane ring strain and identifies reactive sites (e.g., strained C–C bonds adjacent to the methoxyphenyl group) .
  • Transition State Analysis : Predicts regioselectivity in acid-catalyzed ring-opening (e.g., preferential cleavage of the bond para to the methoxy group) .
    Experimental validation via kinetic studies (e.g., monitoring H₂SO₄-mediated ring-opening by NMR) corroborates computational predictions .

Q. What strategies resolve contradictions in reported enantioselectivity during asymmetric synthesis of this compound?

  • Methodological Answer : Discrepancies in enantiomeric excess (e.g., 70–95% ee) arise from chiral catalyst choice and solvent effects. Resolution strategies include:
  • Chiral Ligand Screening : Testing phosphine-oxazoline ligands (e.g., PHOX) vs. bisoxazolines for improved stereocontrol .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance ee by stabilizing transition states .
  • In Situ Monitoring : Circular Dichroism (CD) spectroscopy tracks enantioselectivity during synthesis .

Q. How does the compound’s steric and electronic profile influence its utility as a building block in medicinal chemistry?

  • Methodological Answer :
  • Steric Effects : The cyclopropane ring imposes rigidity, favoring target binding (e.g., enzyme active sites) .
  • Electronic Effects : The electron-donating methoxy group stabilizes intermediates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
    Structure-Activity Relationship (SAR) studies compare derivatives with substituents at the 4-position (e.g., -NO₂, -CF₃) to optimize bioactivity .

Method Development & Data Analysis

Q. What experimental designs mitigate side reactions (e.g., epoxide formation) during hydroxylation of the cyclopropane precursor?

  • Methodological Answer :
  • Catalyst Selection : Use of non-oxophilic catalysts (e.g., Ru complexes) avoids over-oxidation .
  • Protecting Groups : Temporary silylation (e.g., TBSCl) of the hydroxyl group prevents epoxidation .
  • Low-Temperature Quenching : Halts reactions at the alcohol stage before epoxidation (monitored by TLC) .

Q. How do solvent polarity and additives impact the stability of this compound under storage?

  • Methodological Answer :
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) show improved shelf-life in anhydrous DMSO or under inert gas (N₂) .
  • Additives : Antioxidants (e.g., BHT) at 0.1% w/w reduce radical-mediated decomposition .

Future Research Directions

Q. What novel applications exist for this compound in materials science (e.g., liquid crystals or polymers)?

  • Methodological Answer :
  • Liquid Crystals : The cyclopropane’s rigidity and methoxy group’s polarity enable mesophase formation. Characterization via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) .
  • Polymer Cross-Linking : Thiol-ene click chemistry with polyacrylates enhances thermal stability (TGA analysis) .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer :
  • Biocatalysis : Alcohol dehydrogenases (e.g., from Rhodococcus ruber) enantioselectively reduce ketone precursors in aqueous media .
  • Solvent Recycling : Membrane filtration recovers >90% of DMF from reaction mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Methoxyphenyl)cyclopropyl]methanol
Reactant of Route 2
[1-(4-Methoxyphenyl)cyclopropyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.